![molecular formula C11H22N2O3 B7903836 Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate](/img/structure/B7903836.png)
Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.30 g/mol . It is a solid compound that is often used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(morpholin-3-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it useful in peptide synthesis and other organic synthesis applications .
Biology: In biological research, the compound is used to study the effects of morpholine derivatives on various biological systems. It can act as a precursor for the synthesis of more complex molecules with potential biological activity .
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Tert-butyl N-[2-(piperidin-3-yl)ethyl]carbamate
- Tert-butyl N-[2-(pyrrolidin-3-yl)ethyl]carbamate
- Tert-butyl N-[2-(azepan-3-yl)ethyl]carbamate
Uniqueness: Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to similar compounds .
Properties
IUPAC Name |
tert-butyl N-(2-morpholin-3-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-9-8-15-7-6-12-9/h9,12H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHQUHHNWVGOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1COCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B7903767.png)
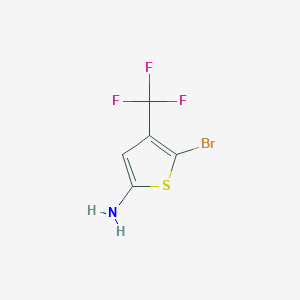
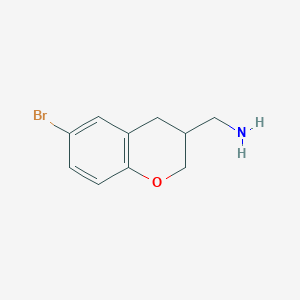
![3-N-Boc-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B7903797.png)
![Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B7903805.png)
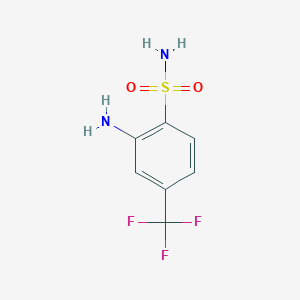
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B7903824.png)
![6-Benzyl-decahydro-[1,6]naphthyridine](/img/structure/B7903831.png)
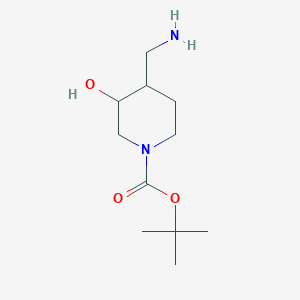
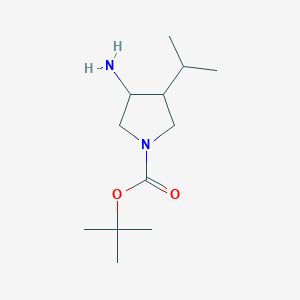
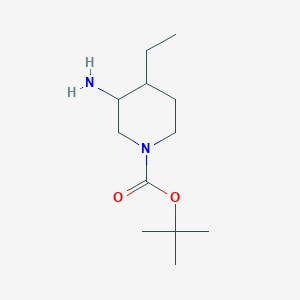
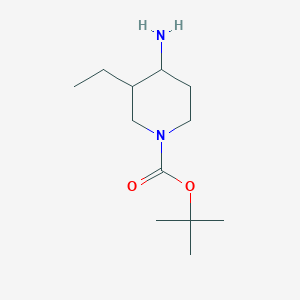
![tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B7903863.png)
![9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B7903868.png)
